Enkephalin M

描述

Metenkefalin is an endogenous opioid and beta-endorphin. It has been shown to reduce chromosomal abberations in patients with multiple sclerosis. Metenkefalin, along with [tridecactide], are under investigation as an immunomodulatory therapy for moderate to severe COVID-19.

MET-enkephalin is a natural product found in Mytilus edulis and Apis cerana with data available.

Metenkefalin is a synthetic form of the naturally occurring, endogenous opioid peptide, metenkephalin, and agonist of the zeta- and delta-opioid receptor and, to a lesser extent the mu-opioid receptor, with potential analgesic, neuromodulatory, immunomodulatory, anti-inflammatory, antinociceptive/analgesic, antidepressant, and gastrointestinal (GI) motility modulating activities. Upon administration, metenkefalin mimics its endogenous ligand and targets, binds to and activates the opioid receptors. This leads to an analgesic effect, inhibits neuropathic pain, and inhibits GI muscle contractility. Binding to the opioid growth factor receptor (OGFR; zeta-opioid receptor), enhances tissue growth and regeneration. In addition, activation of delta-opioid receptors located on a variety of immune cells may modulate the inflammatory immune response. This may inhibit the secretion of pro-inflammatory cytokines and the proliferation of leukocytes.

Opioid Growth Factor is an endogenous pentapeptide with potential antineoplastic and antiangiogenic activities. Opioid growth factor (OGF) binds to and activates the OGF receptor, present on some tumor cells and vascular cells, thereby inhibiting tumor cell proliferation and angiogenesis. (NCI05)

One of the endogenous pentapeptides with morphine-like activity. It differs from LEU-ENKEPHALIN by the amino acid METHIONINE in position 5. Its first four amino acid sequence is identical to the tetrapeptide sequence at the N-terminal of BETA-ENDORPHIN.

生物活性

Enkephalin M, a member of the enkephalin family of endogenous opioid peptides, plays a significant role in various biological processes, particularly in pain modulation, emotional regulation, and neuroprotection. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of this compound

Enkephalins are pentapeptides derived from the precursor protein proenkephalin and are primarily known for their interaction with opioid receptors. This compound specifically refers to methionine-enkephalin (Met-enkephalin), which is known for its high affinity for the μ-opioid receptor (MOR) and its involvement in pain relief and mood regulation.

Enkephalins exert their effects primarily through the activation of opioid receptors, particularly MOR and δ-opioid receptors (DOR). Activation of these receptors leads to:

- Inhibition of neurotransmitter release : Enkephalins inhibit the release of substance P and other pro-nociceptive neurotransmitters, thus reducing pain perception.

- Modulation of neuronal excitability : They affect calcium ion influx and potassium ion efflux in neurons, leading to hyperpolarization and reduced excitability.

Biological Activity in Pain Modulation

This compound has been extensively studied for its role in pain modulation. Research indicates that it significantly reduces pain responses in various models:

- Case Study : A study on mice demonstrated that administration of Met-enkephalin resulted in a significant decrease in nociceptive responses measured by hot plate tests. Mice treated with the μ-opioid receptor antagonist β-funaltrexamine showed increased pain sensitivity, indicating that Met-enkephalin's analgesic effects are mediated through MOR activation .

Table 1: Effects of Met-enkephalin on Pain Responses

| Treatment | Nociceptive Response (Latency Time) | Significance |

|---|---|---|

| Control | 10.5 seconds | - |

| Met-enkephalin | 15.2 seconds | p < 0.01 |

| β-funaltrexamine | 9.0 seconds | p < 0.05 |

Cognitive Function and Neuroprotection

Recent studies have highlighted the role of this compound in cognitive functions, particularly in neurodegenerative conditions such as Alzheimer's disease (AD). Elevated levels of enkephalins were observed in transgenic mice expressing human amyloid precursor protein (hAPP), correlating with cognitive impairments .

- Research Findings : In hAPP mice, Met-enkephalin levels increased in regions associated with memory, such as the dentate gyrus. The blockade of MORs alleviated memory deficits, suggesting a potential therapeutic target for cognitive decline associated with AD .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through structure-activity relationship studies:

- Binding Affinity : Substitutions at specific positions on the enkephalin molecule have been shown to enhance binding affinity to opioid receptors. For instance, modifications at the Phe4 position increased affinity for both MOR and DOR .

Table 2: Binding Affinity of Enkephalin Analogues

| Compound | μOR Binding Affinity (K_i) | δOR Binding Affinity (K_i) |

|---|---|---|

| Leu-enkephalin | 1.26 nM | 1.70 nM |

| Meta-substituted Phe4 | 0.023–0.93 nM | 0.059–0.98 nM |

Clinical Implications

The biological activity of this compound has significant clinical implications:

- Pain Management : Given its potent analgesic properties, Met-enkephalin could be a candidate for developing new pain management therapies.

- Neurodegenerative Diseases : Understanding its role in cognitive function could lead to novel treatments for conditions like AD by targeting enkephalin signaling pathways.

化学反应分析

Oxidation of Methionine Residues

Met-Enkephalin undergoes methionine oxidation under acidic conditions to stabilize the peptide for detection. In in vivo microdialysis studies, samples were treated with:

-

0.1% formic acid (FA)

-

6% FA + 6% hydrogen peroxide (H₂O₂)

This reaction converts methionine to methionine sulfoxide, preventing further degradation. Oxidation enhances detection sensitivity in nano-liquid chromatography–mass spectrometry (nLC-MS) by stabilizing the peptide during sample processing .

Electrostatic Binding to Lipid Membranes

Met-Enkephalin binds preferentially to anionic phosphatidylserine (PS) over zwitterionic phosphatidylcholine (PC) via electrostatic interactions:

-

C-terminal interaction : The peptide’s COO⁻ group binds to the PS headgroup NH₃⁺.

-

N-terminal interaction : The NH₃⁺ group interacts with PS/PC phosphate groups.

| Interaction Site | Membrane Type | Chemical Shift (13C NMR) |

|---|---|---|

| C-terminal (Met⁵) | PS | Upfield shift (-7 ppm) |

| N-terminal (Tyr¹) | PS/PC | Downfield shift (+5 ppm) |

This binding mechanism is critical for understanding its membrane-associated activity .

Conformational Stability via Hydrogen Bonding

Low-energy conformations of Met-Enkephalin were identified using empirical energy calculations:

-

Key hydrogen bond : Tyr¹ side-chain OH → Gly³ backbone C=O.

-

Stabilized conformers : Include type II' β-bends and compact structures.

| Conformation Type | Energy (kcal/mol) | Notable Feature |

|---|---|---|

| Type II' β-bend | -5.0 | Tyr-Gly-Gly-Phe-Met hydrogen bonding |

| Extended structure | +9.0 | Minimal side-chain interactions |

These conformations influence receptor binding and proteolytic resistance .

Enzymatic Degradation

Met-Enkephalin is susceptible to cleavage by proteases:

-

Carboxypeptidase : Cleaves C-terminal Met⁵ (61% activity loss).

-

Leucine-aminopeptidase : Targets N-terminal Tyr¹.

| Enzyme | Cleavage Site | Activity Loss (%) |

|---|---|---|

| Carboxypeptidase | Met⁵ | 61 ± 4 |

| Leucine-aminopeptidase | Tyr¹ | 100 |

Degradation studies highlight its short half-life in vivo .

Synthetic Modifications for Enhanced Stability

Structural analogs of Met-Enkephalin were synthesized to improve metabolic stability and receptor affinity:

| Analog Structure | aLogP | μ-Opioid Affinity (IC₅₀, nM) | δ-Opioid Affinity (IC₅₀, nM) |

|---|---|---|---|

| Tyr-DAla-Gly-Phe-NH₂ | 0.32 | 2.3 | 5.8 |

| Tyr-DAla-Gly-Phe-NH-NH₂ | 0.81 | 1.9 | 4.2 |

Amidation (NH₂) and hydrazide (NH-NH₂) modifications at the C-terminal reduce enzymatic cleavage .

Isotopic Labeling for Analytical Detection

Heavy isotope-labeled Met-Enkephalin analogs were synthesized for quantitative MS analysis:

属性

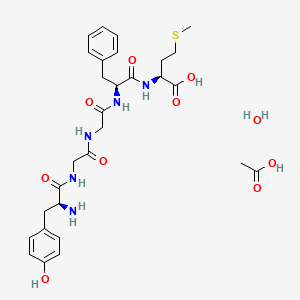

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBQHOOROIVKG-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332078 | |

| Record name | MET-enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Metenkefalin is an agonist of µ and δ opioid receptors. It also causes immunostimulation at low doses and immunosuppression at higher doses. Metenkefalin can also inhibit the production of aldosterone, deoxycorticosterone, and corticosterone. Unfortunately, the mechanisms by which these effects occur have not been well described in the literature. | |

| Record name | Metenkefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58569-55-4, 82362-17-2 | |

| Record name | Metenkefalin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058569554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metenkefalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MET-enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METENKEFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JEZ9OD3AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。